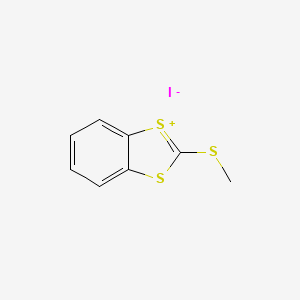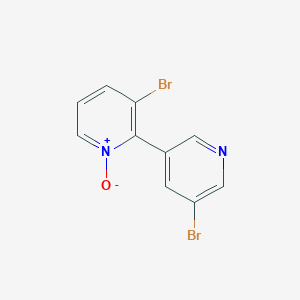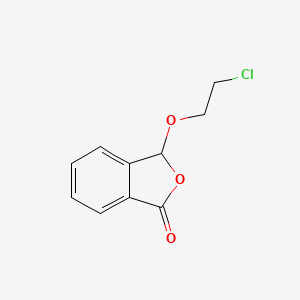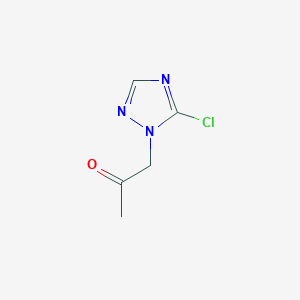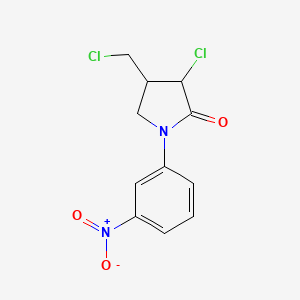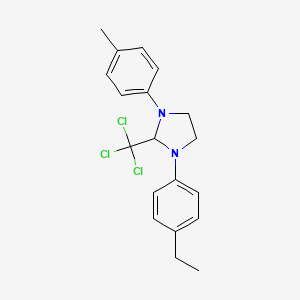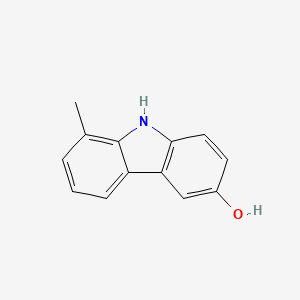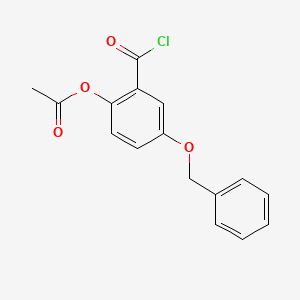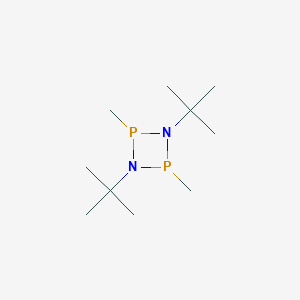
5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups and a methylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce dihydropyrazole derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings or the pyrazole ring.
科学研究应用
5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in organic reactions.
作用机制
The mechanism of action of 5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,3-Diphenyl-1H-pyrazole: Similar in structure but lacks the methylidene and oxo groups.
3,4-Diphenyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of the methylidene group.
1,3,4-Oxadiazole derivatives: Share some structural similarities but differ in the heterocyclic ring composition.
Uniqueness
5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate is unique due to its specific substitution pattern and the presence of the methylidene and oxo groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
61355-11-1 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
3-methylidene-2-oxido-4,5-diphenylpyrazol-1-ium 1-oxide |
InChI |
InChI=1S/C16H12N2O2/c1-12-15(13-8-4-2-5-9-13)16(18(20)17(12)19)14-10-6-3-7-11-14/h2-11H,1H2 |
InChI 键 |
LIGHOUFEAZEKJR-UHFFFAOYSA-N |
规范 SMILES |
C=C1C(=C([N+](=O)N1[O-])C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


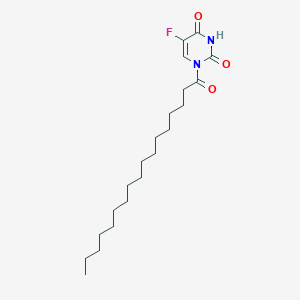
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)
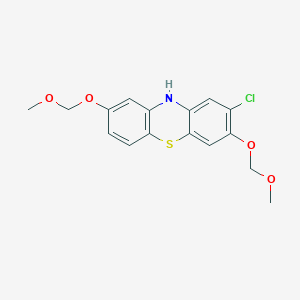
![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)
